Egrifta

Catalog No.
S1793348
CAS No.
218949-48-5
M.F
C221H366N72O67S
M. Wt
5136 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Egrifta

CAS Number

218949-48-5

Product Name

Egrifta

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C221H366N72O67S

Molecular Weight

5136 g/mol

InChI

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111?,112?,113-,114-,115-,116-,117-,118?,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1

InChI Key

QBEPNUQJQWDYKU-SZIVHBGHSA-N

SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Synonyms

Tesamorelin; Egrifta

Canonical SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Isomeric SMILES

CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N

Description

Tesamorelin is a polypeptide that is a synthetic analogue of human GRF (Growth Releasing Factor) comprised of the 44 amino-acid sequence of human GRF with a hex-3-enoyl moiety attached to the tyrosine residue at the N-terminal part of the molecule. It is used to stimulate human GRF receptors. It is a polypeptide and a peptide hormone.
Tesamorelin is a stabilized synthetic peptide analogue of the hypothalamic peptide, Growth Hormone Releasing Hormone (GHRH) indicated for the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy. Lipodystrophy is a metabolic condition characterized by insulin resistance, fat redistribution, and hyperlipidemia associated with antiretroviral therapy for HIV infection.
Tesamorelin is a synthetic growth hormone releasing hormone analogue used in the treatment of visceral adiposity in human immunodeficiency virus (HIV) infected patients with lipodystrophy. Tesamorelin is given subcutaneously and has major effects on glucose and lipid metabolism, but has not been linked to serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.

Tesamorelin, also known by its developmental code TH9507, is a synthetic growth hormone-releasing hormone (GHRH) analog. GHRH is a naturally occurring hormone produced by the hypothalamus that stimulates the pituitary gland to release growth hormone (GH). Tesamorelin differs from natural GHRH by having a longer half-life, meaning it stays active in the body for a longer period (). This extended activity allows for a more sustained stimulation of GH release.

Here are some areas of scientific research exploring Tesamorelin's potential:

  • HIV/AIDS


    Studies have investigated the use of Tesamorelin to combat the effects of HIV-associated lipodystrophy, a condition characterized by abnormal fat distribution in people with HIV. Early research suggests Tesamorelin may help reduce abdominal fat accumulation in HIV patients (). However, more research is needed to confirm these findings and understand the long-term effects.

  • Body Composition

    Tesamorelin's ability to stimulate GH release has led researchers to explore its potential impact on body composition. Studies are investigating whether Tesamorelin can increase lean muscle mass and decrease fat mass, potentially offering benefits in conditions like sarcopenia (age-related muscle loss) or obesity ().

  • Other Conditions

    Research is ongoing to explore Tesamorelin's potential role in other conditions where growth hormone deficiency or altered metabolism may play a part. These include Prader-Willi syndrome, a genetic disorder affecting growth and development, and chronic kidney disease ().

Egrifta, generically known as tesamorelin, is a synthetic peptide that mimics the action of growth hormone-releasing hormone. It is primarily used in the medical field to reduce excess abdominal fat in HIV-infected patients suffering from lipodystrophy, a condition characterized by abnormal fat distribution. Tesamorelin stimulates the release of growth hormone from the pituitary gland, which in turn promotes the breakdown of fat and improves metabolic profiles in affected individuals. Egrifta is administered via subcutaneous injection and is not intended for weight loss in non-HIV patients .

The synthesis of tesamorelin involves solid-phase peptide synthesis (SPPS), a method widely used for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain attached to a solid support. After synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized into a powder form for reconstitution before injection .

Several compounds exhibit similar mechanisms or therapeutic applications as Egrifta. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
SomatropinDirect growth hormone replacementGrowth hormone deficiencyNatural form of human growth hormone
LiraglutideGLP-1 receptor agonistType 2 diabetes managementReduces appetite and promotes weight loss
SermorelinGrowth hormone-releasing hormone analogGrowth hormone deficiencyStimulates endogenous growth hormone release
MecaserminIGF-1 analogueGrowth failure due to IGF-1 deficiencyDirectly acts on IGF-1 receptors

Egrifta's uniqueness lies in its specific indication for HIV-related lipodystrophy and its mechanism that primarily targets visceral fat reduction through enhanced growth hormone release rather than direct administration of growth hormones or analogues .

XLogP3

-23.3

Hydrogen Bond Acceptor Count

76

Hydrogen Bond Donor Count

83

Exact Mass

5134.7233503 g/mol

Monoisotopic Mass

5132.7166406 g/mol

Heavy Atom Count

361

Drug Indication

Tesamorelin acetate is a synthetic analogue of human hypothalamic Growth Hormone Releasing Factor (hGRF) indicated to induce and maintain a reduction of excess abdominal fat in HIV-infected patients with lipodystrophy.
FDA Label
Treatment of HIV-associated lipodystrophy

Livertox Summary

Tesamorelin is a synthetic growth hormone releasing hormone analogue used in the treatment of visceral adiposity in human immunodeficiency virus (HIV) infected patients with lipodystrophy. Tesamorelin is given subcutaneously and has major effects on glucose and lipid metabolism, but has not been linked to serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Hormonal Agents

Mechanism of Action

By acting on the pituitary cells in the brain, tesamorelin stimulates production and release of the endogenous hormone (hGRF). Tesamorelin therapy predisposes the patient to glucose intolerance and can also increase the risk of type 2 diabetes, so the drug is contraindicated in pregnancy.

Absorption Distribution and Excretion

The absolute bioavailability was determined to be less than 4% in healthy adult subjects following a 2 mg subcutaneous dose.
9.4±3.1 L/kg in healthy subjects. 10.5±6.1 L/kg in HIV-infected patients.

Metabolism Metabolites

No formal metabolism studies have been performed in humans.

Wikipedia

Tesamorelin

Biological Half Life

26 and 38 minutes in healthy subjects and HIV-infected patients, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-07-20
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury
[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and
Kidney Diseases; 2012-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK548730/
PubMed PMID: 31644039.


2: Stanley TL, Fourman LT, Feldpausch MN, Purdy J, Zheng I, Pan CS, Aepfelbacher
J, Buckless C, Tsao A, Kellogg A, Branch K, Lee H, Liu CY, Corey KE, Chung RT,
Torriani M, Kleiner DE, Hadigan CM, Grinspoon SK. Effects of tesamorelin on
non-alcoholic fatty liver disease in HIV: a randomised, double-blind, multicentre
trial. Lancet HIV. 2019 Dec;6(12):e821-e830. doi: 10.1016/S2352-3018(19)30338-8.
Epub 2019 Oct 11. PubMed PMID: 31611038; PubMed Central PMCID: PMC6981288.


3: Audsley J, Sasadeusz J, Lewin SR. Tesamorelin, liver fat, and NAFLD in the
setting of HIV. Lancet HIV. 2019 Dec;6(12):e808-e809. doi:
10.1016/S2352-3018(19)30331-5. Epub 2019 Oct 11. PubMed PMID: 31611037.


4: Adrian S, Scherzinger A, Sanyal A, Lake JE, Falutz J, Dubé MP, Stanley T,
Grinspoon S, Mamputu JC, Marsolais C, Brown TT, Erlandson KM. The Growth Hormone
Releasing Hormone Analogue, Tesamorelin, Decreases Muscle Fat and Increases
Muscle Area in Adults with HIV. J Frailty Aging. 2019;8(3):154-159. doi:
10.14283/jfa.2018.45. PubMed PMID: 31237318; PubMed Central PMCID: PMC6766405.


5: Clinical Review Report: Tesamorelin (Egrifta) [Internet]. Ottawa (ON):
Canadian Agency for Drugs and Technologies in Health; 2016 Aug. Available from
http://www.ncbi.nlm.nih.gov/books/NBK539131/
PubMed PMID: 30920787.


6: CADTH Canadian Drug Expert Committee Final Recommendation: Tesamorelin:
(Egrifta — Theratechnologies Inc.): Indication: HIV-associated lipohypertrophy
[Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health;
2016 Aug. No abstract available. Available from
http://www.ncbi.nlm.nih.gov/books/NBK538939/
PubMed PMID: 30896908.


7: Pharmacoeconomic Review Report: Tesamorelin (Egrifta) [Internet]. Ottawa (ON):
Canadian Agency for Drugs and Technologies in Health; 2016 Aug. Available from
http://www.ncbi.nlm.nih.gov/books/NBK538949/
PubMed PMID: 30896905.


8: Fourman LT, Czerwonka N, Feldpausch MN, Weiss J, Mamputu JC, Falutz J, Morin
J, Marsolais C, Stanley TL, Grinspoon SK. Visceral fat reduction with tesamorelin
is associated with improved liver enzymes in HIV. AIDS. 2017 Oct
23;31(16):2253-2259. doi: 10.1097/QAD.0000000000001614. PubMed PMID: 28832410;
PubMed Central PMCID: PMC5633509.


9: Clemmons DR, Miller S, Mamputu JC. Safety and metabolic effects of
tesamorelin, a growth hormone-releasing factor analogue, in patients with type 2
diabetes: A randomized, placebo-controlled trial. PLoS One. 2017 Jun
15;12(6):e0179538. doi: 10.1371/journal.pone.0179538. eCollection 2017. PubMed
PMID: 28617838; PubMed Central PMCID: PMC5472315.


10: Mangili A, Falutz J, Mamputu JC, Stepanians M, Hayward B. Predictors of
Treatment Response to Tesamorelin, a Growth Hormone-Releasing Factor Analog, in
HIV-Infected Patients with Excess Abdominal Fat. PLoS One. 2015 Oct
12;10(10):e0140358. doi: 10.1371/journal.pone.0140358. eCollection 2015. PubMed
PMID: 26457580; PubMed Central PMCID: PMC4601733.

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